tert-butyl N-(2-cyano-1-phenylethyl)carbamate
Description
tert-Butyl N-(2-cyano-1-phenylethyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a cyano (-CN) substituent, and a phenyl moiety. This compound is structurally characterized by a secondary amine protected by the Boc group, a nitrile group at the β-position, and a benzyl substituent at the α-carbon. Such a configuration confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in peptide chemistry and as an intermediate for pharmaceuticals. The Boc group enhances stability during synthetic procedures, while the cyano group offers versatility for further functionalization, such as hydrolysis to carboxylic acids or participation in click chemistry.
Properties
IUPAC Name |
tert-butyl N-(2-cyano-1-phenylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJNUIQSUXHIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyano-1-phenylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(2-cyano-1-phenylethyl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(2-cyano-1-phenylethyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Hydrolysis: N-(2-cyano-1-phenylethyl)amine and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: N-(2-amino-1-phenylethyl)carbamate.
Scientific Research Applications
Tert-butyl N-(2-cyano-1-phenylethyl)carbamate has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting enzymes like dipeptidyl peptidase-IV (DPP-IV) inhibitors for treating type 2 diabetes.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Material Science: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-cyano-1-phenylethyl)carbamate involves its interaction with specific molecular targets. For instance, when used as a precursor for DPP-IV inhibitors, the compound’s derivatives inhibit the enzyme’s activity, thereby regulating blood glucose levels in diabetic patients. The molecular pathways involved include the inhibition of DPP-IV, which prevents the degradation of incretin hormones, leading to increased insulin secretion .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| tert-Butyl N-(2-cyano-1-phenylethyl)carbamate | Not provided | C₁₄H₁₈N₂O₂ | Boc, cyano, phenyl | Secondary Boc-protected amine, aryl |
| tert-Butyl N-[(2S)-1-cyanobutan-2-yl]carbamate | 259133-23-8 | C₁₀H₁₈N₂O₂ | Boc, cyano | Chiral center, linear alkyl chain |
| tert-Butyl N-(2-hydroxy-3-phenylpropyl)carbamate | 162541-45-9 | C₁₄H₂₁NO₃ | Boc, hydroxyl, phenyl | Hydroxyl group instead of cyano |
| tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate | Not provided | C₁₁H₂₂N₆O₂ | Boc, azido, primary amine | Azide for click chemistry |
| tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | 1932203-04-7 | C₁₁H₂₀N₂O₂ | Boc, bicyclic framework | Rigid bicyclic structure |
- Key Differences: Cyano vs. The azido group in ’s compound enables click chemistry applications . Aryl vs.
Physicochemical Properties
| Property | This compound | tert-Butyl N-(2-hydroxy-3-phenylpropyl)carbamate | tert-Butyl N-[(2S)-1-cyanobutan-2-yl]carbamate |
|---|---|---|---|
| Molecular Weight | ~258.3 g/mol | ~251.3 g/mol | ~198.3 g/mol |
| Polarity | Moderate (cyano, Boc) | High (hydroxyl, Boc) | Moderate (cyano, Boc) |
| Solubility | Soluble in DCM, THF; limited in water | Soluble in polar aprotic solvents | Similar to target compound |
| Stability | Acid-labile Boc; cyano stable under basic conditions | Boc stable in base; hydroxyl prone to oxidation | Boc and cyano stable under mild conditions |
- The hydroxyl analog () exhibits higher solubility in polar solvents but lower stability due to oxidative sensitivity . The bicyclic carbamate () likely has reduced solubility due to rigid frameworks .
Biological Activity
Tert-butyl N-(2-cyano-1-phenylethyl)carbamate is an organic compound that has garnered attention in pharmaceutical and biochemical research due to its diverse applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C14H18N2O2
- Molecular Weight: 246.31 g/mol
- Melting Point: 109-113 °C
This compound functions primarily as a carbamate, which is known to interact with various biological targets. The compound has been implicated in:
- Inhibition of Enzymatic Activity: Similar compounds have shown potent endoprotease activity against fibrinogen at acidic pH levels, suggesting potential use in modulating blood coagulation pathways.
- Bone Remodeling Influence: Related compounds have been observed to affect osteoclastic bone resorption, indicating a role in bone metabolism.
Pharmaceutical Uses
- Drug Synthesis: this compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used for managing type 2 diabetes.
- Material Science: The compound is also utilized in developing new materials with specific properties, enhancing its applicability beyond traditional pharmaceutical uses.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Factors such as solubility and stability are crucial for its efficacy:
- Solubility: The compound's solubility can vary significantly based on environmental conditions such as pH, impacting its bioavailability and therapeutic effectiveness.
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl N-(2-cyano-1-phenylethyl)carbamate with high yield and purity?
- Methodological Answer : Use a carbamate coupling reaction between 2-cyano-1-phenylethylamine and tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Catalyze with 4-dimethylaminopyridine (DMAP) at 0–25°C. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (70–85%) is achievable by controlling stoichiometry (1:1.2 amine:Boc anhydride) and reaction time (4–6 hrs) .
Q. Which spectroscopic techniques are most effective for characterizing tert-butyl N-(2-cyano-1-phenylethyl)carbamate?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm Boc group (δ ~1.4 ppm for tert-butyl protons) and cyano-substituted phenyl environment (δ ~7.3–7.5 ppm for aromatic protons).
- IR : Peaks at ~3350 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O of carbamate), and ~2250 cm⁻¹ (C≡N stretch).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z ~275.3).
Cross-validate with X-ray crystallography for absolute configuration if crystalline .
Q. How can stability issues during storage of this compound be mitigated?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and UV light. Monitor purity periodically via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can stereochemical racemization be minimized during the synthesis of chiral derivatives of this carbamate?
- Methodological Answer : Use asymmetric catalysis (e.g., chiral Lewis acids) or enantioselective reagents like (R)- or (S)-BINOL-derived catalysts. Perform reactions at low temperatures (–20°C) to reduce kinetic resolution. Confirm enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Focus on the cyano group’s electron-withdrawing effect, which activates the adjacent phenyl ring for electrophilic attacks. Validate predictions with experimental kinetics (e.g., Hammett plots) .
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
- Methodological Answer : For X-ray vs. NMR discrepancies (e.g., unexpected dihedral angles), refine crystallographic data using SHELXL (rigid-body refinement, twin correction) . For IR/Raman mismatches, consider polymorphic forms or solvent effects. Use synchrotron XRD or solid-state NMR to probe bulk vs. surface structure .
Q. What strategies improve the compound’s solubility for biological assays without altering its core structure?
- Methodological Answer :
- Co-solvents : Use DMSO/water mixtures (<10% DMSO) or cyclodextrin inclusion complexes.
- Prodrug Design : Introduce transient polar groups (e.g., phosphate esters) cleaved in vivo.
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
